molecular formula C7H8N2O B010032 3-Acetylpyridine oxime CAS No. 106881-77-0

3-Acetylpyridine oxime

Cat. No.: B010032
CAS No.: 106881-77-0
M. Wt: 136.15 g/mol
InChI Key: MSRXORUOQNNOKN-RMKNXTFCSA-N
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Description

3-Acetylpyridine oxime is a chemical compound with the molecular formula C7H8N2O. It is derived from 3-acetylpyridine, a pyridine derivative, through the reaction with hydroxylamine. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis.

Mechanism of Action

Target of Action

3-Acetylpyridine Oxime primarily targets the 4-hydroxy-tetrahydrodipicolinate reductase in Escherichia coli . This enzyme plays a crucial role in the biosynthesis of L-lysine, L-methionine, and L-threonine from aspartate .

Mode of Action

The compound interacts with its target by serving as an electron carrier, being alternately oxidized and reduced . This interaction results in changes in the enzymatic reactions where it is involved .

Biochemical Pathways

This compound affects the biochemical pathways involving the 4-hydroxy-tetrahydrodipicolinate reductase enzyme . The downstream effects of this interaction include changes in the biosynthesis of certain amino acids .

Pharmacokinetics

It is known that the agent-specific reactivating potency of an oxime and the inhibitory potency of an organophosphorus compound are decisive for the required therapeutic oxime concentration . This indicates that the necessary oxime concentration will vary for different organophosphorus compounds .

Result of Action

The molecular and cellular effects of this compound’s action include changes in the enzymatic reactions where it serves as an electron carrier . These changes can affect the biosynthesis of certain amino acids .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the neurotoxin 3-Acetylpyridine is converted into a SARM1 allosteric activator in neurons to trigger SARM1-dependent axon degeneration and neuronal cell death . In mice, systemic treatment with 3-Acetylpyridine causes rapid SARM1-dependent death, while local application to the peripheral nerve induces SARM1-dependent axon degeneration .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Acetylpyridine oxime can be synthesized by reacting 3-acetylpyridine with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically takes place in a solvent like ethanol or pyridine under reflux conditions .

Industrial Production Methods: Industrial production of 3-acetylpyridine involves the catalytic reaction of pyridinecarboxylic ester with acetic acid in the gas phase. The catalyst used is titanium dioxide supported on alumina-silica, which ensures high yield and minimal by-products .

Chemical Reactions Analysis

Types of Reactions: 3-Acetylpyridine oxime undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitriles or acids.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed:

Scientific Research Applications

3-Acetylpyridine oxime has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 4-Acetylpyridine oxime
  • 2-Acetylpyridine oxime
  • 3-Acetylpyridine adenine dinucleotide

Comparison: 3-Acetylpyridine oxime is unique due to its specific structure and reactivity. Compared to 4-acetylpyridine oxime and 2-acetylpyridine oxime, it has different positional isomerism, which affects its chemical behavior and applications. 3-Acetylpyridine adenine dinucleotide, on the other hand, is a more complex molecule with additional biological functions .

Properties

IUPAC Name

(NE)-N-(1-pyridin-3-ylethylidene)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c1-6(9-10)7-3-2-4-8-5-7/h2-5,10H,1H3/b9-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSRXORUOQNNOKN-RMKNXTFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\O)/C1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5973-83-1
Record name Ketone, methyl 3-pyridyl, oxime
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005973831
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Acetylpyridine oxime
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72375
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethanone, 1-(3-pyridinyl)-, oxime
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Synthesis routes and methods

Procedure details

A mixture of 50 g (0.41 mol) of 1-(3-pyridinyl)ethanone and 29 g (0.42 mol) of hydroxylamine hydrochloride in 250 ml of methanol was heated under reflux for five hours. Upon cooling to room temperature, a white solid separated from the reaction mixture. This material was collected by filtration and the filtrate was concentrated to yield additional white solid. The combined solids were dissolved in water and the solution was made weakly basic by the addition of sodium bicarbonate solution while cooling. The white precipitate which formed was separated by filtration to yield 55.4 g of 1-(3-pyridinyl)ethanone oxime, mp 115°-117° C.
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250 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 3-acetylpyridine oxime in the synthesis of N-substituted amides described in the abstract?

A1: this compound serves as a crucial starting material in one of the synthetic routes described for producing the target N-substituted amides []. The process involves reacting this compound with an alkali metal alkoxide (MOR) followed by Neber rearrangement using an acid like hydrochloric acid. This generates a reaction intermediate, which is subsequently acylated to yield the desired N-substituted amide.

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